Stereochemical Purity Determines Biological Activity: Z-Isomer vs. E-Isomer Differentiation
The biological activity of Dodec-8-en-1-ol is critically dependent on its (Z)-stereochemistry. In field tests for the spruce seed moth (Cydia strobiella), synthetic attractants were prepared with defined stereoisomeric purity. The cis-acetate (derived from cis-dodec-8-en-1-ol) and cis-alcohol were synthesized with a diastereometric purity of 94% (8Z=94%), while the corresponding trans-isomers were prepared with a purity of 92% (8E=92%) [1]. In a separate study of the pheromone gland of female C. horii moths, the natural pheromone blend was found to contain (Z)-8-dodecen-1-ol, (E)-8-dodecen-1-ol, and dodecan-1-ol in a specific ratio of 100:12:4 [2]. These data demonstrate that the (Z)-isomer is the primary component, but its efficacy in a synthetic lure relies on achieving high stereochemical purity. A product with a lower Z-isomer content or contamination with the E-isomer would not replicate the natural pheromone blend and could lead to reduced or absent trap captures.
| Evidence Dimension | Stereoisomeric purity and natural pheromone blend ratio |
|---|---|
| Target Compound Data | Synthesized with 94% Z-isomer purity (8Z=94%) [1]; Present in natural gland extract at a ratio of 100:12:4 relative to E-isomer and dodecan-1-ol [2] |
| Comparator Or Baseline | E-isomer (trans-dodec-8-en-1-ol) synthesized with 92% E-isomer purity (8E=92%) [1]; Present in natural gland extract at a ratio of 12 relative to Z-isomer [2] |
| Quantified Difference | Z-isomer is the major component in the natural pheromone blend, being approximately 8.3-fold more abundant than the E-isomer. A 2% lower diastereomeric purity is achievable for the E-isomer synthesis. |
| Conditions | Synthetic purity determined by standard analytical methods (unspecified) [1]; Gland extract analysis by coupled gas chromatography-electroantennographic detection (GC-EAD) and GC-MS [2] |
Why This Matters
This directly impacts procurement: a user must specify the (Z)-isomer (CAS 40642-40-8) with a purity of ≥94% Z-isomer to ensure biological relevance; a product with lower stereochemical purity or a racemic mixture will not function equivalently in pheromone-based assays or field applications.
- [1] Prokhorevich, K.N., Zvyagintsev, V.B., & Yuzhik, N.V. (2013). Synthesis and biological testing of attractants of the spruce seed moth Cydia Strobilella. Proceedings of the National Academy of Sciences of Belarus, Biological Series, (2), 30-35. View Source
- [2] Wakamura, S., Arakaki, N., & Yoshimatsu, S. (2005). Sex Pheromones of Five Olethreutine Species (Lepidoptera: Tortricidae) Associated with the Seedlings and Fruits of Mangrove Plants in the Ryukyu Islands, Japan: Identification and Field Evaluation. Journal of Chemical Ecology, 31, 859–878. View Source
